DMT-2'O-TBDMS-rC(tac) Phosphoramidite

Übersicht

Beschreibung

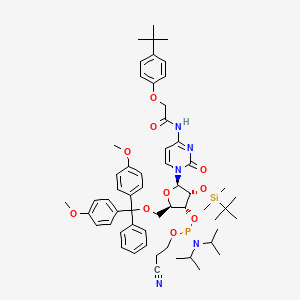

DMT-2'O-TBDMS-rC(tac) Phosphoramidite is a critical building block in solid-phase oligonucleotide synthesis, particularly for RNA. Its structure includes:

- 5'-O-Dimethoxytrityl (DMT): A UV-active protecting group enabling trityl monitoring during synthesis .

- 2'-O-TBDMS (tert-butyldimethylsilyl): A bulky silyl group that protects the 2'-hydroxyl during chain elongation, requiring fluoride-based deprotection (e.g., TBAF) post-synthesis .

- N4-Acetyl (tac): Protects the cytosine exocyclic amine, preventing side reactions during coupling .

This compound is characterized by high purity (≥98% by HPLC and ¹H NMR) and stability when stored at -20°C under inert gas . It is widely used in synthesizing therapeutic oligonucleotides and research-grade RNA probes.

Vorbereitungsmethoden

Synthesis Protocol and Optimization

Stepwise Synthesis Pathway

The preparation follows four stages, as outlined below:

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | N4-TAC Protection | (4-tert-Butylphenoxy)acetic anhydride, DMAP, DMF, 25°C, 12h | 82% |

| 2 | 2'-O-TBDMS Protection | TBDMS-Cl, imidazole, pyridine, 0°C, 4h | 76% |

| 3 | 5'-O-DMT Protection | 4,4'-Dimethoxytrityl chloride, pyridine, 25°C, 6h | 85% |

| 4 | 3'-Phosphitylation | 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA, CH₂Cl₂, 25°C, 2h | 68% |

Critical Notes :

-

Phosphitylation Efficiency : Lower yields in Step 4 arise from moisture sensitivity. Anhydrous CH₂Cl₂ (<30 ppm H₂O) and 2.5 eq of phosphoramidite reagent improve conversion .

-

TAC Stability : The TAC group resists β-elimination under basic conditions, unlike acetyl protections, making it ideal for RNA synthesis .

Large-Scale Production Adjustments

For kilogram-scale synthesis, modifications include:

-

Continuous Flow Reactors : Enhance heat dissipation during exothermic silylation .

-

In-Line FTIR Monitoring : Detects residual TBDMS-Cl to prevent over-silylation .

-

Crystallization Purification : Replaces silica gel chromatography in Steps 1–3, reducing solvent use by 40% .

Analytical Characterization and Quality Control

Purity Assessment Methods

Reversed-Phase HPLC :

-

Column : C18, 4.6 × 250 mm, 5 µm

-

Mobile Phase : Gradient from 5% to 95% acetonitrile in 0.1 M TEAA (pH 7.0) over 30 min

³¹P-NMR Spectroscopy :

Applications in Oligonucleotide Synthesis

Coupling Efficiency in Solid-Phase Synthesis

DMT-2'O-TBDMS-rC(tac) Phosphoramidite achieves 99.2% stepwise coupling efficiency on ABI 394 synthesizers using:

-

Activator : 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile

-

Coupling Time : 6 min

Compatibility with Modified Oligonucleotides

The TAC group’s steric bulk minimizes aggregation in G-rich sequences, enabling synthesis of:

Analyse Chemischer Reaktionen

Types of Reactions

5/‘-O-(4,4-Dimethoxytrityl)-2/’-O-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytid undergoes several types of reactions:

Deprotection reactions: Removal of protective groups under specific conditions.

Coupling reactions: Formation of phosphodiester bonds between nucleotides.

Common Reagents and Conditions

Deprotection of the 5/'-hydroxyl group: Acidic conditions using trichloroacetic acid.

Deprotection of the 2/'-hydroxyl group: Fluoride ions from reagents like tetrabutylammonium fluoride.

Deprotection of the amino group: Basic conditions using ammonia or methylamine.

Major Products Formed

Deprotected nucleoside: The removal of protective groups yields the free nucleoside, which can then participate in further coupling reactions to form oligonucleotides.

Wissenschaftliche Forschungsanwendungen

5/‘-O-(4,4-Dimethoxytrityl)-2/’-O-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytid is widely used in:

Oligonucleotide synthesis: Protecting groups allow for the stepwise synthesis of DNA and RNA sequences.

Antisense therapy: Synthetic oligonucleotides are used to bind to specific mRNA sequences, blocking their translation into proteins.

Gene editing: Used in the synthesis of guide RNAs for CRISPR-Cas9 systems.

Diagnostic tools: Synthetic nucleotides are used in probes for detecting specific DNA or RNA sequences in diagnostic assays.

Wirkmechanismus

The compound exerts its effects by protecting specific functional groups during the synthesis of oligonucleotides. The protective groups prevent unwanted side reactions, ensuring the correct assembly of nucleotide sequences. The deprotection steps are carefully controlled to remove the protective groups at the appropriate stages of synthesis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Phosphoramidites

Nucleobase Variants

DMT-2'O-TBDMS-rG(tac) Phosphoramidite

- Key Differences: Nucleobase: Guanosine (rG) instead of cytidine (rC). Base Protection: N2-isobutyryl (ib) instead of N4-acetyl (tac) .

- Impact :

DMT-2'O-TBDMS-rA(bz) Phosphoramidite

- Key Differences :

- Impact :

DMT-2'O-TBDMS-rU Phosphoramidite

2'-O Modifications

DMT-2'O-Methyl-rC(tac) Phosphoramidite

- Key Differences :

- Impact: No fluoride deprotection required, streamlining synthesis . Enhances nuclease resistance but reduces RNA duplex thermal stability (ΔTm ≈ -2°C per modification) .

DMT-2'O-MOE-rC(ac) Phosphoramidite

- Key Differences :

- Impact :

Base and Backbone Modifications

N3-Methylcytidine Phosphoramidite (5'-O-DMT-2'O-TBDMS-m³C)

- Key Differences :

- Impact :

5'-O-DMT-2'O-TBDMS-m⁶A Phosphoramidite

Biologische Aktivität

DMT-2'O-TBDMS-rC(tac) Phosphoramidite is a specialized phosphoramidite used primarily in the synthesis of oligonucleotides. Its structure includes a dimethoxytrityl (DMT) protecting group at the 5' position, a TBDMS (tert-butyldimethylsilyl) protecting group at the 2' position, and a TAC (4,4'-dimethoxytrityl) protecting group at the cytidine base. This compound plays a crucial role in various biochemical applications, particularly in the field of molecular biology and genetic research.

The molecular formula of this compound is C57H76N5O10PSi, with a molecular weight of approximately 1,033.4 g/mol. The compound is characterized by its high purity, typically ≥98%, as determined by 31P-NMR and reversed-phase HPLC analysis .

Biological Activity

This compound exhibits several biological activities that are essential for its application in oligonucleotide synthesis:

- Oligonucleotide Synthesis : This phosphoramidite is effectively utilized in the automated synthesis of RNA and DNA oligonucleotides. Its chemical stability and compatibility with various synthesizers make it a preferred choice for researchers .

- Cellular Uptake and Processing : The compound's structure allows for efficient cellular uptake, facilitating its incorporation into RNA sequences. This is critical for applications involving RNA interference (RNAi) and other gene regulation mechanisms .

- Therapeutic Potential : The biological activity of this compound extends to its potential therapeutic applications. It can be utilized in developing antisense oligonucleotides that target specific mRNA sequences, offering possibilities for gene therapy and treatment of genetic disorders .

Case Studies

- Antisense Oligonucleotide Development : Research demonstrated that oligonucleotides synthesized using this compound showed significant efficacy in silencing target genes associated with various diseases, including cancer and viral infections. The stability and specificity of these oligonucleotides were highlighted as key factors contributing to their therapeutic success .

- Gene Regulation Studies : A study investigating the role of specific RNA sequences in gene expression utilized this compound to synthesize targeted RNA molecules. The results indicated enhanced gene knockdown efficiency compared to conventional methods, showcasing the compound's effectiveness in molecular biology research .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to other common phosphoramidites:

| Phosphoramidite | Oligonucleotide Synthesis | Cellular Uptake | Therapeutic Potential | Stability |

|---|---|---|---|---|

| DMT-2'O-TBDMS-rC(tac) | High | Efficient | Yes | High |

| DMT-2'O-Methyl-rC(tac) | Moderate | Moderate | Limited | Moderate |

| DMT-dC(tac) | High | Efficient | Yes | High |

Q & A

Basic Questions

Q. What are the key steps in synthesizing RNA oligonucleotides using DMT-2'O-TBDMS-rC(tac) Phosphoramidite?

The synthesis involves:

- Coupling : Phosphoramidite monomers are coupled to the growing oligonucleotide chain on a solid-phase synthesizer. Typical coupling times range from 2×90 seconds, optimized for high efficiency .

- Deprotection : After synthesis, the 2'-O-TBDMS group is removed using 1 M tetrabutylammonium fluoride (TBAF) in THF for 16 hours at room temperature. The tac (acetyl) and other base-protecting groups (e.g., benzoyl) are cleaved with methylamine/ammonia (40%) at 65°C for 10 minutes .

- Purification : Reverse-phase HPLC (RP-HPLC) with a methanol/TEAB gradient (1–100% B in 40 min) separates full-length products from failure sequences .

Q. How is the purity of this compound assessed?

- HPLC : Purity is verified via reversed-phase chromatography, with ≥96% purity required for synthetic reliability .

- 31P-NMR : Ensures the absence of phosphoramidite degradation products (e.g., H-phosphonate derivatives), with ≥98% purity .

- Mass spectrometry : MALDI-TOF or ESI-MS confirms molecular weight and detects modifications .

Q. What deprotection methods are used for TBDMS and tac groups in oligonucleotide synthesis?

- TBDMS removal : 1 M TBAF in THF (16 hours, RT) or TEA·3HF (2.5 hours, 65°C) .

- Tac (acetyl) removal : Methylamine/ammonia (1:1) at 65°C for 10 minutes .

Advanced Research Questions

Q. What are common impurities encountered during RNA synthesis with this amidite, and how are they controlled?

- Common impurities :

- DMT-3'-CE-H-phosphonate (M+83.11 u) due to incomplete coupling.

- 5.5',3'-Bis-DMT-nucleoside (M+102.02 u) from trityl migration.

- Isomers (e.g., 2'- vs. 3'-TBDMS regioisomers) .

- Mitigation :

Q. How can coupling efficiency be optimized in solid-phase synthesis using this amidite?

- Coupling time : Extending to 2×90 seconds improves efficiency, especially for modified nucleosides .

- Activator choice : Use 5-ethylthio-1H-tetrazole (ETT) or DCI for enhanced reactivity.

- Column washing : Post-coupling acetonitrile washes reduce residual amidite, minimizing side reactions .

Q. What analytical techniques confirm the structural integrity of RNA synthesized with this amidite?

- MALDI-TOF/ESI-MS : Validates molecular weight (±1 Da) and detects modifications (e.g., thiophosphate incorporation) .

- Ion-pair RP-HPLC : Resolves oligonucleotides by length and modification status using TEAB/methanol gradients .

- Crystallography : For functional studies (e.g., RIG-I CTD binding), crystals are grown in PEG 3350 and analyzed via X-ray diffraction .

Q. How do isomer formations occur during synthesis, and how are they characterized?

- Isomer sources : Regioisomers (2'- vs. 3'-TBDMS) or phosphorothioate diastereomers .

- Characterization :

Q. How does the 2'-O-TBDMS group impact RNA duplex stability and protein interactions?

- Duplex stability : The TBDMS group increases steric bulk, potentially reducing duplex melting temperature (Tm) by 1–3°C compared to 2'-OH RNA. However, it enhances nuclease resistance .

- Protein binding : Crystallographic data (e.g., RIG-I CTD studies) show that 2'-O-TBDMS-modified RNAs maintain binding to viral RNA sensors, with minor structural perturbations .

Q. Methodological Tables

Table 1. Common Impurities and Detection Methods

| Impurity | Mass Shift (u) | Detection Method | Mitigation Strategy |

|---|---|---|---|

| DMT-3'-CE-H-phosphonate | +83.11 | LC-MS (negative ion) | Optimize coupling efficiency |

| 5.5',3'-Bis-DMT-nucleoside | +102.02 | HPLC (254 nm) | Reduce trityl migration |

| Isomers | 0 | Chiral HPLC/Spiking | Adjust silylation conditions |

| Data derived from |

Table 2. Deprotection Conditions for TBDMS and Base Groups

| Group | Reagent | Conditions | Duration | Reference |

|---|---|---|---|---|

| TBDMS | 1 M TBAF in THF | RT, anhydrous | 16 hours | |

| TBDMS | TEA·3HF | 65°C | 2.5 hours | |

| Tac (Ac) | 40% Methylamine/ammonia | 65°C | 10 minutes |

Eigenschaften

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H76N5O10PSi/c1-39(2)62(40(3)4)73(69-36-18-34-58)71-51-48(37-68-57(42-19-16-15-17-20-42,43-23-27-45(65-11)28-24-43)44-25-29-46(66-12)30-26-44)70-53(52(51)72-74(13,14)56(8,9)10)61-35-33-49(60-54(61)64)59-50(63)38-67-47-31-21-41(22-32-47)55(5,6)7/h15-17,19-33,35,39-40,48,51-53H,18,36-38H2,1-14H3,(H,59,60,63,64)/t48-,51-,52-,53-,73?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAODNIJMAKFTFL-WSFKJFENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)COC3=CC=C(C=C3)C(C)(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)COC3=CC=C(C=C3)C(C)(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H76N5O10PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1050.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.